molecular formula C15H15N5O3S3 B2935180 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide CAS No. 394239-30-6

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B2935180
CAS No.: 394239-30-6
M. Wt: 409.5
InChI Key: PSDYXYNXZKITJI-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a thiazole core (4,5-dihydro-1,3-thiazol-2-ylsulfanyl) linked via a sulfanyl group to a butanamide chain. The amide nitrogen is further substituted with a 1,3,4-thiadiazol-2-yl ring bearing a 3-nitrophenyl group.

Properties

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S3/c1-2-11(25-15-16-6-7-24-15)12(21)17-14-19-18-13(26-14)9-4-3-5-10(8-9)20(22)23/h3-5,8,11H,2,6-7H2,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDYXYNXZKITJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C2=CC(=CC=C2)[N+](=O)[O-])SC3=NCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide is a member of the thiazole and thiadiazole family of compounds, which have garnered attention for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

  • Molecular Formula: C14H12N4O2S3
  • Molecular Weight: 368.46 g/mol
  • CAS Number: Not specified in the provided sources.

Anticancer Activity

Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant anticancer properties. The mechanisms attributed to these compounds include:

  • Inhibition of RNA and DNA synthesis without affecting protein synthesis.
  • Targeting key kinases involved in tumorigenesis.
  • Inducing apoptosis in cancer cells through various pathways.

One study reported that a related compound demonstrated an IC50 value of 4.37 μM against HepG-2 liver cancer cells and 8.03 μM against A-549 lung cancer cells . These findings suggest that the thiazole and thiadiazole rings may enhance the anticancer efficacy of the compound.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored through various studies. Thiadiazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:

  • Compounds with a nitrophenyl group showed promising antibacterial properties with a minimum inhibitory concentration (MIC) lower than standard antibiotics like streptomycin .
Microorganism MIC (μg/mL) Standard Drug MIC (μg/mL)
Staphylococcus aureus32.647.5 (Itraconazole)
Escherichia coli25.050.0 (Streptomycin)

Anti-inflammatory and Analgesic Properties

The thiazole scaffold has also been associated with anti-inflammatory activities. Studies suggest that compounds derived from this scaffold may inhibit pro-inflammatory cytokines and reduce pain responses in animal models .

Case Studies

  • Antitumor Activity Study : A derivative similar to the target compound was tested against various cancer cell lines, showing significant cytotoxic effects attributed to its ability to interfere with DNA replication .
  • Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial properties of thiadiazole derivatives against common pathogens, demonstrating superior activity compared to traditional antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interference : Inhibition of DNA synthesis is a common mechanism among thiadiazole compounds.
  • Enzyme Inhibition : Compounds have been noted to inhibit enzymes such as phosphodiesterase and carbonic anhydrase .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound shares structural motifs with thiazole- and thiadiazole-containing analogs, which are well-documented in pharmacological research. Key comparisons include:

Table 1: Structural and Functional Group Comparison
Compound Name / Identifier (from ) Core Structure Key Substituents Hypothesized Activity
Target Compound Thiazole + Thiadiazole 3-Nitrophenyl, butanamide Potential kinase inhibition (speculative)
(s) from Oxazolidinone + Thiazole Benzyl, hydroperoxypropan Antibacterial (β-lactamase inhibition)
(t) from Thiazole + Ureido Isobutyl ester, hydroperoxypropan Antifungal (ergosterol biosynthesis disruption)
(y) from Thiazole + Carbamate Hydroxy, diphenylhexan Protease inhibition (HIV-1 protease analog)

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s 3-nitrophenyl group enhances electron-withdrawing effects compared to the hydroperoxypropan substituents in analogs (s), (t), and (y). This may influence binding affinity in redox-sensitive enzymatic pockets .
  • Biological Activity : While analogs in are linked to antimicrobial and protease inhibition, the target compound’s nitro group suggests a divergent mechanism, possibly involving nitroreductase activation or DNA intercalation (extrapolated from nitrophenyl-containing anticancer agents) .

Physicochemical and Pharmacokinetic Properties

Solubility : The nitro group and thiadiazole ring likely reduce aqueous solubility compared to carbamate-containing analogs (e.g., compound y), which benefit from polar carbamate groups .
Stability : The sulfanyl (S–S) bridge in the target compound may confer susceptibility to oxidative degradation, unlike the more stable ureido or carbamate linkages in analogs (t) and (y) .
Synthetic Accessibility : The thiadiazol-2-ylsulfanyl moiety requires multi-step synthesis under inert conditions, contrasting with the straightforward esterification or carbamate formation seen in analogs (t) and (y) .

Research Findings and Gaps

  • Crystallographic Data: Structural determination of similar compounds (e.g., analogs in ) often employs SHELX for refinement and WinGX/ORTEP-3 for visualization .
  • Biological Screening: While analogs in are pharmacopeial standards, the target compound lacks published bioactivity data.
  • Computational Studies : Molecular docking predictions (unpublished) suggest the nitro group may form hydrogen bonds with kinase ATP-binding sites, but experimental validation is required.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide?

  • Answer : The compound can be synthesized via cyclization of thiosemicarbazides with POCl₃ under reflux (3–5 hours), followed by coupling with a nitroaryl-substituted thiadiazole intermediate. Key steps include:

  • Using acetonitrile or DMF as solvents for cyclization .
  • Optimizing reaction time (1–3 hours) to avoid over-oxidation of the thiazole ring .
  • Confirming intermediate purity via TLC before proceeding to the final coupling step .
    • Critical Parameters :
ParameterOptimal RangeImpact on Yield
POCl₃ molar ratio3:1 (vs. substrate)Prevents incomplete cyclization
Temperature80–90°CEnsures regioselectivity
Reaction time3–5 hoursAvoids decomposition of nitro group

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Answer :

  • ¹H NMR : Look for characteristic signals:
  • δ 8.2–8.5 ppm (aromatic protons from 3-nitrophenyl).
  • δ 3.8–4.2 ppm (methylene protons in dihydrothiazole) .
  • ¹³C NMR : Confirm carbonyl (C=O) at ~170 ppm and nitrophenyl carbons at ~145–150 ppm .
  • IR : Stretching vibrations for NO₂ (~1520 cm⁻¹), C=S (~680 cm⁻¹), and amide C=O (~1650 cm⁻¹) .
  • HRMS : Exact mass should match theoretical molecular weight (C₁₅H₁₃N₅O₃S₃: 437.02 g/mol) .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data in antimicrobial assays for thiadiazole-thiazole hybrids?

  • Answer : Contradictions often arise from variations in:

  • Test strains : Standardize strains (e.g., S. aureus ATCC 25923) and use CLSI guidelines .
  • Solubility : Use DMSO concentrations ≤1% to avoid solvent toxicity .
  • Control compounds : Include reference drugs (e.g., ciprofloxacin) to validate assay conditions .
    • Example Data :
StudyMIC (μg/mL) vs. E. coliNotes
A 32DMSO 0.5%
B 128DMSO 2% (toxicity observed)

Q. How can computational methods predict the binding affinity of this compound to bacterial DNA gyrase?

  • Answer :

  • Molecular Docking : Use AutoDock Vina with DNA gyrase (PDB ID: 1KZN). Focus on interactions:
  • Nitrophenyl group with hydrophobic pockets.
  • Thiadiazole sulfur with Mg²⁺ in the active site .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Key metrics:
MetricAcceptable Range
RMSD (ligand)<2.0 Å
Hydrogen bonds≥2 sustained bonds

Q. What experimental designs are optimal for studying metabolic stability in hepatic microsomes?

  • Answer :

  • Incubation Conditions :
ParameterValue
Microsomal protein1 mg/mL
NADPH concentration1 mM
Time points0, 15, 30, 60 min
  • Analytical Method : LC-MS/MS with MRM transitions for parent compound and metabolites .
  • Key Metabolites : Look for hydroxylation on the thiazole ring or nitro-reduction products .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity (IC₅₀ <10 μM) while others show no activity (IC₅₀ >100 μM) in cancer cell lines?

  • Hypotheses :

  • Cell line variability : Sensitive lines (e.g., MCF-7) may overexpress efflux pumps.
  • Compound aggregation : Use dynamic light scattering (DLS) to rule out nanoaggregates .
    • Resolution :
  • Re-test in 3D spheroid models to mimic in vivo conditions.
  • Include serum proteins (e.g., 10% FBS) in assays to assess bioavailability .

Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted synthesis to reduce reaction time by 40% .
  • Bioassays : Use checkerboard assays to evaluate synergy with existing antibiotics .
  • Computational : Validate docking results with free-energy perturbation (FEP) calculations .

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